Ceftriaxone sodium

Beschreibung

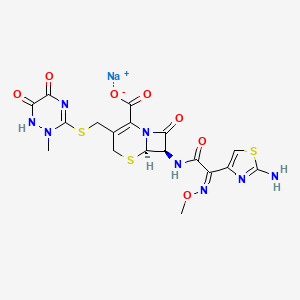

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |

|---|---|

CAS-Nummer |

74578-69-1 |

Molekularformel |

C18H16N8Na2O7S3 |

Molekulargewicht |

598.6 g/mol |

IUPAC-Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-2,4-diaza-1-azanidacyclohex-3-en-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H5,19,20,21,23,27,29,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |

InChI-Schlüssel |

LTFQVRWXHBGEMZ-BBJOQENWSA-L |

Isomerische SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na] |

Kanonische SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Aussehen |

White to light yellow solid powder. |

Color/Form |

Fluffy white powder White crystalline powde |

melting_point |

155 °C > 155 °C |

Andere CAS-Nummern |

113852-37-2 149394-66-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |

Haltbarkeit |

It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit. |

Löslichkeit |

1.05e-01 g/L |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Neuroprotective Mechanisms of Ceftriaxone Sodium in Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological disorders. Its primary mechanism of action is the upregulation of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), which plays a crucial role in clearing excess glutamate from the synaptic cleft. This action mitigates glutamate-induced excitotoxicity, a common pathological hallmark in numerous neurological conditions. Beyond its influence on glutamate homeostasis, ceftriaxone has been shown to modulate oxidative stress, neuroinflammation, and apoptotic pathways. This technical guide provides an in-depth overview of the core mechanisms of ceftriaxone in the context of neurological disorders, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Upregulation of Glutamate Transporter 1 (GLT-1)

The principal neuroprotective effect of ceftriaxone is attributed to its ability to increase the expression and function of the astrocytic glutamate transporter GLT-1.[1][2][3] GLT-1 is responsible for the majority of glutamate uptake in the central nervous system.[4] Dysregulation and downregulation of GLT-1 are implicated in the pathophysiology of several neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, stroke, and epilepsy.[2][5][6][7]

Ceftriaxone has been shown to enhance the transcription of the GLT-1 gene, leading to increased protein expression and subsequent augmentation of glutamate clearance from the synapse.[5][8] This reduction in extracellular glutamate levels protects neurons from the excitotoxic cascade, which involves excessive activation of glutamate receptors, calcium influx, and initiation of cell death pathways.

Signaling Pathway for Ceftriaxone-Induced GLT-1 Upregulation

The precise signaling cascade through which ceftriaxone upregulates GLT-1 is an area of active investigation. However, studies suggest the involvement of the Akt/NF-κB signaling pathway. Ceftriaxone treatment has been associated with increased phosphorylation of Akt and subsequent nuclear translocation of NF-κB, which is believed to then promote the transcription of the GLT-1 gene.[9]

Effects of Ceftriaxone Across Neurological Disorder Models

Amyotrophic Lateral Sclerosis (ALS)

In animal models of ALS, ceftriaxone has been shown to delay the onset of motor deficits and prolong survival.[6] This is primarily linked to its ability to counteract the loss of GLT-1 expression observed in ALS.[6] Despite promising preclinical data, a large-scale phase 3 clinical trial in ALS patients did not demonstrate a significant difference in survival between the ceftriaxone and placebo groups.[6]

Alzheimer's Disease (AD)

In mouse models of AD, ceftriaxone treatment has been shown to improve cognitive function.[10][11] This cognitive improvement is associated with the upregulation of GLT-1 and the glutamate-glutamine cycle.[10][11] Furthermore, some studies suggest that ceftriaxone can reduce the burden of amyloid-β (Aβ) and attenuate neuroinflammation.[12][13] One study found that ceftriaxone treatment in APP/PS1 mice prevented the upregulation of extrasynaptic GluN2B and its downstream signaling, including m-calpain and phosphorylated p38 MAPK.[14]

Parkinson's Disease (PD)

Ceftriaxone has demonstrated neuroprotective effects in rodent models of Parkinson's disease by protecting dopaminergic neurons and ameliorating motor deficits.[15] These effects are correlated with the upregulation of GLT-1 expression in the striatum and hippocampus.[10][15] Ceftriaxone has also been shown to reduce oxidative damage and glial cell activation in PD models.[2][16] Mechanistic studies suggest that ceftriaxone may inhibit the ferroptosis pathway by regulating the expression of solute carrier family 7 member 11 (SLC7A11) and glutathione (B108866) peroxidase 4 (GPX4).[16][17]

Stroke

In experimental models of stroke, ceftriaxone administration has been found to reduce infarct size and improve neurological outcomes.[3][18] These protective effects are linked to both the upregulation of GLT-1 activity and the induction of neurotrophins.[18] A study in rats subjected to middle cerebral artery occlusion (MCAO) showed that ceftriaxone significantly reduced mortality and improved neuronal survival in the penumbra.[18]

Epilepsy

Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[19][20] By upregulating GLT-1, ceftriaxone helps to clear excess synaptic glutamate, a key factor in seizure generation and propagation.[19][21] Some studies also suggest that ceftriaxone's antiepileptic effects may be mediated by a reduction in oxidative stress and modulation of connexin 43 expression in the hippocampus.[7][20]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on the effects of ceftriaxone.

Table 1: Effects of Ceftriaxone on GLT-1 Expression and Glutamate Uptake

| Neurological Disorder Model | Species | Ceftriaxone Dose | Duration of Treatment | Brain Region | Change in GLT-1 Expression | Change in Glutamate Uptake | Reference(s) |

| Huntington's Disease (R6/2) | Mouse | 200 mg/kg/day, i.p. | 13 weeks | Cerebral Cortex & Striatum | Significant increase | Not Assessed | [22] |

| Stroke (MCAO) | Rat | 200 mg/kg, i.p. | Single dose post-MCAO | Peri-infarct zone | No significant increase | Increased activity (P < 0.05) | [18] |

| Alcohol Dependence (P rats) | Rat | 100 mg/kg, i.p. | 5 days | NAc & PFC | Significant upregulation | Not Assessed | [9] |

| Naïve | Rat | 150 μg, i.t. | 7 days | Spinal Cord | 77% increase in dimerized GLT-1 | Not Assessed | [5] |

| Cocaine Seeking | Rat | 200 mg/kg, i.p. | 7 days | Nucleus Accumbens | Restored to control levels | Restored to control levels | [23] |

| Alzheimer's Disease (APP/PS1) | Mouse | 200 mg/kg/day, i.p. | 5 days | Somatosensory & Visual Cortex | Restored nearly to control levels | Normalized glutamate levels | [1] |

Table 2: Behavioral and Pathological Outcomes of Ceftriaxone Treatment

| Neurological Disorder Model | Species | Ceftriaxone Dose | Duration of Treatment | Key Outcome(s) | Quantitative Change | Reference(s) |

| Stroke (MCAO) | Rat | 200 mg/kg, i.p. | Single dose post-MCAO | 24-h Mortality | Reduced from 34.5% to 0% (P < 0.01) | [18] |

| Parkinson's Disease (MPTP) | Mouse | 100 & 200 mg/kg | 14 days | Cognitive Deficits (T-maze) | Improved | [1] |

| Epilepsy (PTZ-kindled) | Rat | Not specified | Not specified | Seizure Duration | Significantly decreased | [7] |

| Alzheimer's Disease (Aβ injection) | Mouse | 100 mg/kg/day, i.p. | 36 days | Amyloid Deposition | Significantly attenuated | [12][13] |

| Neuropathic Pain (CCI) | Rat | Not specified | Not specified | Spinal GSH Levels | Significantly increased on day 7 (P < 0.05) | [24] |

Experimental Protocols

Animal Models and Ceftriaxone Administration

-

Rodent Models: A variety of rodent models are utilized to study the effects of ceftriaxone, including transgenic models (e.g., R6/2 for Huntington's, APP/PS1 for Alzheimer's), toxin-induced models (e.g., 6-OHDA or MPTP for Parkinson's), and injury models (e.g., MCAO for stroke, CCI for neuropathic pain).[1][5][15][18][22]

-

Administration: Ceftriaxone is typically administered via intraperitoneal (i.p.) injection at doses ranging from 100 to 200 mg/kg/day.[1][18] Treatment durations vary from a single dose to several weeks, depending on the specific model and study objectives.[1][18] For studies targeting the spinal cord, intrathecal (i.t.) administration may be used.[5]

Measurement of GLT-1 Expression and Function

-

Western Blotting: This is a standard technique used to quantify the protein expression levels of GLT-1 in brain tissue homogenates.[5][22][25] Brain regions of interest are dissected, and protein is extracted. Following SDS-PAGE and transfer to a membrane, GLT-1 protein is detected using a specific primary antibody and a labeled secondary antibody.

-

Immunohistochemistry: This method allows for the visualization and localization of GLT-1 protein within brain tissue sections.[15] It provides information on the cellular distribution of the transporter, often showing its colocalization with astrocytic markers like GFAP.

-

Glutamate Uptake Assay: The functional activity of GLT-1 is assessed by measuring the uptake of radiolabeled glutamate (e.g., [3H]glutamate) into synaptosomes or brain tissue slices.[23] An increase in the uptake of radiolabeled glutamate following ceftriaxone treatment indicates enhanced transporter function.

Beyond GLT-1: Other Neuroprotective Mechanisms

While GLT-1 upregulation is the most well-established mechanism, ceftriaxone may exert its neuroprotective effects through other pathways:

-

Anti-inflammatory Effects: Ceftriaxone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to suppress the activation of microglia and astrocytes in models of neuroinflammation.[13][16]

-

Antioxidant Properties: The drug can attenuate oxidative stress by increasing the levels of endogenous antioxidants like glutathione (GSH) and reducing lipid peroxidation.[2][20][24]

-

Anti-apoptotic Effects: Ceftriaxone can modulate apoptosis by altering the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio, and inhibiting the activation of caspases.[24]

Conclusion and Future Directions

Ceftriaxone sodium exhibits robust neuroprotective properties in a wide range of preclinical models of neurological disorders, primarily through the upregulation of the glutamate transporter GLT-1. Its ability to also mitigate neuroinflammation, oxidative stress, and apoptosis further underscores its therapeutic potential. While the translation of these promising preclinical findings to clinical efficacy has been challenging, as evidenced by the ALS clinical trial, the multifaceted mechanism of action of ceftriaxone warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of ceftriaxone, optimizing dosing and delivery strategies to the central nervous system, and identifying patient populations with specific neurological disorders who are most likely to benefit from this therapeutic approach. The development of novel compounds that specifically target the GLT-1 upregulation pathway, inspired by the action of ceftriaxone, may also represent a promising avenue for the treatment of a host of debilitating neurological diseases.

References

- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]

- 4. Effects-of-Ceftriaxone-on-seizure-phenotypes-and-GLT-1-expression-in-a-model-of-viral-induced-temporal-lobe-epilepsy [aesnet.org]

- 5. Spinal upregulation of glutamate transporter GLT-1 by ceftriaxone: therapeutic efficacy in a range of experimental nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of ceftriaxone for amyotrophic lateral sclerosis: results of a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta Lactams Antibiotic Ceftriaxone Modulates Seizures, Oxidative Stress and Connexin 43 Expression in Hippocampus of Pentylenetetrazole Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]

- 11. Ceftriaxone Improves Cognitive Function and Upregulates GLT-1-Related Glutamate-Glutamine Cycle in APP/PS1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 13. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Ceftriaxone Ameliorates Motor Deficits and Protects Dopaminergic Neurons in 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. The beta-lactam antibiotic, ceftriaxone, dramatically improves survival, increases glutamate uptake and induces neurotrophins in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ceftriaxone Treatment Affects EAAT2 Expression and Glutamatergic Neurotransmission and Exerts a Weak Anticonvulsant Effect in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Beta-Lactam Antibiotics as A Possible Novel Therapy for Managing Epilepsy and Autism, A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ceftriaxone-induced up-regulation of cortical and striatal GLT1 in the R6/2 model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Ceftriaxone restores glutamate homeostasis and prevents relapse to cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ceftriaxone, a Beta-Lactam Antibiotic, Modulates Apoptosis Pathways and Oxidative Stress in a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ceftriaxone treatment affects the levels of GLT1 and ENT1 as well as ethanol intake in alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Ceftriaxone's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone (B1232239), a third-generation cephalosporin (B10832234) antibiotic, has garnered significant attention for its neuroprotective properties, largely attributed to its ability to upregulate the glutamate (B1630785) transporter-1 (GLT-1).[1][2] This mechanism is crucial in mitigating excitotoxicity, a common pathological hallmark in a range of neurological disorders. This in-depth technical guide synthesizes the core preclinical evidence for ceftriaxone's neuroprotective capacity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information presented here is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: GLT-1 Upregulation

The primary mechanism underpinning ceftriaxone's neuroprotective effects is the upregulation of the astrocytic glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans.[3] GLT-1 is responsible for the majority of glutamate clearance from the synaptic cleft, thereby preventing the excessive neuronal stimulation that leads to excitotoxicity and subsequent cell death.[2] Preclinical studies have consistently demonstrated that ceftriaxone treatment leads to increased GLT-1 expression and activity in various models of neurological disease.[1][2]

Preclinical Evidence in Neurological Disease Models

Ceftriaxone has been investigated in a multitude of preclinical models, demonstrating its potential therapeutic utility across a spectrum of neurological conditions.

Traumatic Brain Injury (TBI)

In rat models of TBI, ceftriaxone administration has been shown to attenuate cerebral edema and improve cognitive function.[4][5] Treatment with ceftriaxone significantly reduces levels of pro-inflammatory cytokines such as interleukin-1β, interferon-γ, and tumor necrosis factor-α, while simultaneously up-regulating the expression of GLT-1.[4] Studies have also indicated that ceftriaxone can suppress neuronal autophagy following TBI, a process that can contribute to secondary injury.[5][6]

Ischemic Stroke

Preclinical studies in rodent models of stroke have shown that ceftriaxone can dramatically reduce mortality, decrease infarct size, and improve neurological outcomes.[2][7] Both pre- and post-treatment with ceftriaxone have been found to be neuroprotective, an effect linked to the upregulation of GLT-1 expression.[2] Interestingly, some studies suggest that ceftriaxone's benefit in stroke may also be mediated by an increase in GLT-1 activity, even without a detectable increase in its expression, and by the upregulation of neurotrophins.[7][8]

Amyotrophic Lateral Sclerosis (ALS)

In mouse models of ALS, where glutamate-mediated excitotoxicity is a key contributor to motor neuron death, ceftriaxone has been shown to delay neuronal loss and increase survival.[9] The neuroprotective effects in these models are associated with increased GLT-1 expression and activity.[3] Despite promising preclinical data, a large-scale clinical trial in ALS patients did not show a significant difference in survival between ceftriaxone and placebo groups.[2]

Epilepsy and Seizures

Ceftriaxone has demonstrated anticonvulsant effects in various animal models of epilepsy.[1] By upregulating GLT-1, ceftriaxone enhances the clearance of synaptic glutamate, thereby reducing neuronal hyperexcitability and seizure susceptibility.[2][10] Studies have shown that ceftriaxone can reduce the frequency and severity of seizures, as well as protect against seizure-induced neuronal damage.[10][11]

Other Neurological Conditions

The neuroprotective potential of ceftriaxone has also been explored in models of Huntington's disease, Parkinson's disease, Alzheimer's disease, and neuropathic pain, with promising results linked to its modulation of the glutamatergic system.[1][2][12][13]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on ceftriaxone's neuroprotective effects.

Table 1: Effects of Ceftriaxone in Traumatic Brain Injury (TBI) Models

| Animal Model | Ceftriaxone Dosage | Key Quantitative Findings | Reference |

| Rat (Lateral Cortical Impact) | 200 mg/kg, IV (single dose) | Attenuated TBI-induced cerebral edema and cognitive deficits. Significantly reduced pro-inflammatory cytokines (IL-1β, IFN-γ, TNF-α). Upregulated GLT-1 expression. | [4] |

| Rat (TBI model) | 200 mg/kg/day, IP (up to 5 days) | Reduced post-traumatic brain edema. Improved learning and memory. Reversed TBI-induced downregulation of GLT-1. Reduced autophagy marker protein LC3 II in the hippocampus. | [5] |

| Rat (TBI model) | 250 mg/kg/day, IP (3 days) | Increased GLT-1 expression. Reduced neuroinflammation and neuronal apoptosis. Improved functional outcomes. | [14] |

| Rat (TBI model) | 200 mg/kg/day, IP (7 days) | Reversed the TBI-induced decrease in GLT-1 expression. Decreased regional GFAP expression by 43% in the lesioned cortex. Reduced cumulative post-traumatic seizure duration. | [9] |

Table 2: Effects of Ceftriaxone in Stroke Models

| Animal Model | Ceftriaxone Dosage | Key Quantitative Findings | Reference |

| Rat (MCAO) | 200 mg/kg, IP (single dose, 90 min post-occlusion) | Reduced 24-hour mortality from 34.5% to 0%. Significantly improved neurological deficits. Upregulated neurotrophins in the peri-infarct zone. Increased GLT-1 activity without increasing expression. | [7] |

| Rat (Forebrain Ischemia) | 200 mg/kg/day, IP (5 days, pre-treatment) | Reduced delayed CA1 neuronal death. Increased GLT-1 expression in the hippocampus. | [1] |

| Rat (Acute Hippocampal Slices, OGD) | 200 mg/kg, IP (5 days, pre-treatment) | Delayed onset of hypoxic spreading depression (6.3 min vs. 5.2 min in control). Increased glutamate transporter activity. No upregulation of GLT-1 protein expression. | [8] |

Table 3: Effects of Ceftriaxone in Other Neurological Disease Models

| Disease Model | Animal Model | Ceftriaxone Dosage | Key Quantitative Findings | Reference |

| Huntington's Disease | R6/2 Mouse | 200 mg/kg/day, IP (5 days) | Reduced HD-associated behaviors. Increased GLT-1 expression. Decreased extracellular glutamate concentration. | [2] |

| Epilepsy (PTZ-induced) | Rat | 10 or 50 mg/kg, IP (7 days) | Reduced seizure severity in a dose-dependent manner. Improved motor and cognitive functions. Restored neuronal density and hippocampal newborn cells. | [10] |

| Alzheimer's Disease | Aβ25-35 injected Mouse | 100 mg/kg/day, IP (36 days) | Significantly reduced Aβ burden in the frontal cortex and hippocampus. Attenuated neuroinflammatory response. | [13][15] |

| Parkinson's Disease | MPTP-induced Mouse | 200 mg/kg, IP (once a day) | Significantly alleviated MPTP-induced motor dysfunction (pole test: 11.67s vs. 17.72s in MPTP group). | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of key experimental protocols.

Traumatic Brain Injury (TBI) Model

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Injury Induction: A lateral cortical impact injury is induced. This involves a craniotomy, followed by the impact of a free-falling object or a pneumatically controlled piston onto the exposed dura mater.

-

Ceftriaxone Administration: Ceftriaxone is typically administered intraperitoneally (IP) or intravenously (IV) at dosages ranging from 200-250 mg/kg. Treatment can be a single dose administered shortly after injury or daily doses for a specified period.

-

Outcome Measures:

-

Cognitive Function: Assessed using tests such as the Y-maze or Morris water maze.

-

Cerebral Edema: Evaluated by measuring brain water content.

-

Molecular Analysis: Western blotting is used to measure the expression of GLT-1, inflammatory cytokines (e.g., IL-1β, TNF-α), and autophagy markers (e.g., LC3-II). Enzyme-linked immunosorbent assay (ELISA) can also be used for cytokine measurement.[4][5]

-

Middle Cerebral Artery Occlusion (MCAO) Stroke Model

-

Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

-

Ischemia Induction: The middle cerebral artery is occluded, typically for 90 minutes, followed by reperfusion. This is often achieved using the intraluminal filament technique.

-

Ceftriaxone Administration: A common protocol involves a single intraperitoneal injection of ceftriaxone (e.g., 200 mg/kg) administered at a specific time point after the onset of occlusion.

-

Outcome Measures:

-

Mortality and Neurological Deficit: Survival rates are monitored, and neurological function is assessed using a standardized scoring system.

-

Infarct Size: Measured using magnetic resonance imaging (MRI) or histological staining (e.g., TTC staining).

-

Molecular Analysis: Real-time RT-PCR and Western blotting are used to determine GLT-1 expression and neurotrophin levels. Glutamate uptake assays are performed to measure GLT-1 activity.[7]

-

Pentylenetetrazole (PTZ)-Induced Seizure Model

-

Animal Model: Male Wistar rats or mice are used.

-

Seizure Induction: Seizures are induced by repeated intraperitoneal injections of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

-

Ceftriaxone Administration: Ceftriaxone is administered daily via intraperitoneal injection at varying doses (e.g., 10-50 mg/kg) for a defined treatment period.

-

Outcome Measures:

-

Seizure Severity: Scored using the Racine scale.

-

Behavioral Assessments: Motor and cognitive functions are evaluated using tests like the open field test and passive avoidance test.

-

Histology: Neuronal density, apoptosis, and neurogenesis in brain regions like the hippocampus and amygdala are assessed using techniques such as Nissl staining, TUNEL assay, and BrdU labeling.[10]

-

Signaling Pathways and Visualizations

The upregulation of GLT-1 by ceftriaxone is thought to involve the activation of specific intracellular signaling pathways. The nuclear factor-kappaB (NF-κB) signaling pathway has been implicated as a key mediator.[1]

Caption: Ceftriaxone-induced GLT-1 upregulation via the NF-κB signaling pathway.

References

- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]

- 3. Efficacy and safety of ceftriaxone for amyotrophic lateral sclerosis: results of a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - ProQuest [proquest.com]

- 6. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The beta-lactam antibiotic, ceftriaxone, dramatically improves survival, increases glutamate uptake and induces neurotrophins in stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective potential of ceftriaxone in in vitro models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ceftriaxone Treatment after Traumatic Brain Injury Restores Expression of the Glutamate Transporter, GLT-1, Reduces Regional Gliosis, and Reduces Post-Traumatic Seizures in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment effects of the combination of ceftriaxone and valproic acid on neuronal and behavioural functions in a rat model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta Lactams Antibiotic Ceftriaxone Modulates Seizures, Oxidative Stress and Connexin 43 Expression in Hippocampus of Pentylenetetrazole Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceftriaxone therapy attenuates brain trauma in rats by affecting glutamate transporters and neuroinflammation and not by its antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Ceftriaxone Sodium and Glutamate Transporter GLT1 Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms underlying the regulation of the glutamate (B1630785) transporter 1 (GLT1) by the β-lactam antibiotic, ceftriaxone (B1232239) sodium. It is designed to serve as a comprehensive resource, detailing the critical signaling pathways, experimental methodologies, and quantitative data that form the basis of our current understanding in this field. This guide is intended to facilitate further research and drug development efforts targeting glutamate excitotoxicity in a range of neurological disorders.

Executive Summary

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated to prevent excitotoxicity, a key pathological process in numerous neurological disorders. The glutamate transporter 1 (GLT1), known as excitatory amino acid transporter 2 (EAAT2) in humans, is the most abundant glutamate transporter in the brain and is primarily responsible for the clearance of synaptic glutamate. A growing body of preclinical evidence has identified the third-generation cephalosporin (B10832234) antibiotic, ceftriaxone, as a potent upregulator of GLT1 expression and function. This unique pharmacological action has positioned ceftriaxone as a promising therapeutic candidate for a variety of neurological conditions, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2][3] This guide will dissect the molecular underpinnings of ceftriaxone's effect on GLT1, providing researchers and drug development professionals with a detailed understanding of its mechanism of action and the experimental approaches used to elucidate it.

The Akt/NF-κB Signaling Pathway in Ceftriaxone-Mediated GLT1 Upregulation

The upregulation of GLT1 expression by ceftriaxone is primarily mediated through the activation of the Akt/NF-κB signaling pathway. This pathway is a critical regulator of gene expression in response to a variety of extracellular stimuli.

Mechanism of Action

Ceftriaxone treatment has been shown to enhance the phosphorylation of Akt, a serine/threonine-specific protein kinase.[4] This activation of Akt leads to the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The activation of Akt leads to the phosphorylation and subsequent degradation of IκB, allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, p65 binds to a specific NF-κB binding site located at the -272 position of the EAAT2 promoter, thereby initiating the transcription of the GLT1 gene and leading to increased GLT1 protein expression.

Quantitative Data on Ceftriaxone-Mediated GLT1 Upregulation

The following tables summarize quantitative data from various preclinical studies investigating the effects of ceftriaxone on GLT1 expression and function.

In Vivo Studies: Dose-Response and Time-Course Effects

| Animal Model | Brain Region | Ceftriaxone Dose | Duration of Treatment | Fold Increase in GLT1 Protein (vs. Control) | Reference |

| Rat | Hippocampus | 200 mg/kg/day | 5-7 days | ~2-3 fold | [1] |

| Rat | Spinal Cord | 200 mg/kg/day | 5-7 days | ~2-3 fold | [1] |

| Mouse | Hippocampus | 200 mg/kg/day | 5-7 days | Significant increase (p=0.008) | [5][6] |

| Mouse | Striatum | 200 mg/kg/day | 5-7 days | Significant increase (p=0.049) | [5][6] |

| Rat | Nucleus Accumbens | 100 mg/kg/day | 5 days | Significant increase (p<0.01) | [4] |

| Rat | Prefrontal Cortex | 100 mg/kg/day | 2 days | Significant increase (p<0.05) | [4] |

| Rat | Prefrontal Cortex | 100 mg/kg/day | 5 days | Significant increase (p<0.05) | [4] |

In Vitro Studies: Dose-Response and Time-Course Effects

| Cell Type | Ceftriaxone Concentration | Duration of Treatment | Fold Increase in GLT1 Expression | Reference |

| Primary Human Fetal Astrocytes | 10 µM | 48 hours | Significant increase | |

| Organotypic Spinal Cord Cultures | 100 µM | 5 days | Significant increase | [1] |

| Hippocampal Astrocyte Cultures | 100 µM | 5 days | Upregulated | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ceftriaxone and GLT1 regulation.

Western Blotting for GLT1 Protein Expression

This protocol is adapted from studies investigating ceftriaxone-induced GLT1 upregulation.

-

Tissue/Cell Lysis:

-

Dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.

-

Homogenize the tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

For cell cultures, wash cells with ice-cold PBS and then lyse with RIPA buffer.

-

Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by electrophoresis on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GLT1 (e.g., rabbit anti-GLT1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software.

-

Normalize the GLT1 band intensity to a loading control protein such as β-actin or GAPDH.

-

Quantitative PCR (qPCR) for GLT1 mRNA Expression

This protocol outlines the steps for quantifying GLT1 mRNA levels following ceftriaxone treatment.

-

RNA Extraction:

-

Extract total RNA from brain tissue or cultured cells using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for GLT1, and a SYBR Green or TaqMan probe-based qPCR master mix.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both GLT1 and the housekeeping gene.

-

Calculate the relative expression of GLT1 mRNA using the ΔΔCt method.

-

Glutamate Uptake Assay

This assay measures the functional activity of GLT1 by quantifying the uptake of radiolabeled glutamate.

-

Cell/Synaptosome Preparation:

-

For cell cultures, plate astrocytes in 24-well plates and grow to confluence.

-

For brain tissue, prepare synaptosomes from the desired brain region by homogenization and differential centrifugation.

-

-

Uptake Assay:

-

Wash the cells or synaptosomes with Krebs-Ringer buffer.

-

Pre-incubate the samples at 37°C for 10 minutes.

-

Initiate the uptake by adding Krebs-Ringer buffer containing a known concentration of L-[³H]glutamate.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the samples with ice-cold Krebs-Ringer buffer.

-

-

Quantification:

-

Lyse the cells or synaptosomes with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Determine the protein concentration of the lysate using a BCA protein assay.

-

-

Data Analysis:

-

Calculate the glutamate uptake as picomoles of L-[³H]glutamate per milligram of protein per minute.

-

Compare the uptake in ceftriaxone-treated samples to control samples.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for investigating the effects of ceftriaxone on GLT1 regulation.

Conclusion and Future Directions

The evidence strongly supports the role of ceftriaxone as a significant upregulator of the glutamate transporter GLT1, primarily through the activation of the Akt/NF-κB signaling pathway. This mechanism of action holds considerable therapeutic promise for a wide range of neurological disorders characterized by glutamate excitotoxicity. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon.

Future research should focus on further elucidating the upstream molecular targets of ceftriaxone that initiate the Akt/NF-κB signaling cascade. Additionally, a more comprehensive understanding of the dose-response and time-course of ceftriaxone's effects in different CNS regions and in various disease models is crucial for optimizing its therapeutic potential. The development of novel compounds that specifically target this pathway to upregulate GLT1, potentially with improved pharmacokinetic and safety profiles, represents a key objective for future drug discovery efforts in the field of neuroprotection.

References

- 1. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]

- 4. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]

- 6. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Ceftriaxone Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic. The document presents quantitative data on its activity against a wide range of clinically relevant bacteria, details the standardized experimental protocols for susceptibility testing, and visualizes key processes through diagrammatic representations.

Introduction

Ceftriaxone is a broad-spectrum, long-acting, third-generation cephalosporin antibiotic widely used in the treatment of serious bacterial infections.[1] Its antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis.[2] This guide focuses on the in vitro activity of ceftriaxone, which is a critical determinant of its clinical utility and a foundational aspect of antimicrobial drug development and surveillance.

Mechanism of Action

Ceftriaxone, a member of the beta-lactam family of antibiotics, exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[2][3] The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer of peptidoglycan. The final step in the synthesis of peptidoglycan is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[2] Ceftriaxone mimics the D-alanyl-D-alanine moiety of the natural substrate of these enzymes.[2] By binding to and acylating the active site of PBPs, ceftriaxone irreversibly inactivates them, thereby preventing the cross-linking of peptidoglycan chains.[2][4] This disruption of cell wall synthesis leads to the activation of autolytic enzymes, resulting in cell lysis and bacterial death.[5]

Mechanism of action of Ceftriaxone.

In Vitro Antibacterial Spectrum

The in vitro activity of ceftriaxone is broad, encompassing a wide range of Gram-positive and Gram-negative bacteria. Its potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) for ceftriaxone against key clinical pathogens.

Gram-Positive Bacteria

Ceftriaxone demonstrates good activity against many Gram-positive organisms, particularly Streptococcus species. Its activity against Staphylococcus aureus is generally limited to methicillin-susceptible strains (MSSA).[1][6]

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.25 | - | - |

| Streptococcus pneumoniae (penicillin-resistant) | 1,923 | 1 | 2 | ≤0.25 to ≥8 |

| Streptococcus pyogenes | - | 0.015 | - | - |

| Staphylococcus aureus (methicillin-susceptible) | - | 2.0 | 4 | 1 to 8 |

Note: Data compiled from multiple sources.[1][7][8][9]

Gram-Negative Bacteria

Ceftriaxone is highly active against the Enterobacteriaceae family and Haemophilus influenzae.[1][6] Its activity against Pseudomonas aeruginosa is limited.[1][10]

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | - | ≤0.004-0.5 | - | - |

| Klebsiella pneumoniae | - | ≤0.004-0.5 | 1 | - |

| Haemophilus influenzae | 36 | ≤0.004 | - | 0.003 to 0.01 |

| Neisseria spp. | - | ≤0.001 | - | - |

| Pseudomonas aeruginosa | - | 8.0-16 | >32 | - |

Note: Data compiled from multiple sources.[1][6][8][11]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of ceftriaxone is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar (B569324) dilution for determining MICs, and disk diffusion for assessing susceptibility categories.

Broth Microdilution Method (CLSI/EUCAST)

This method involves the use of multi-well microtiter plates containing serial twofold dilutions of ceftriaxone in a standardized growth medium, such as cation-adjusted Mueller-Hinton broth.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: The microtiter plates are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is recorded as the lowest concentration of ceftriaxone that completely inhibits visible growth of the organism.

Disk Diffusion Method (CLSI/EUCAST)

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

-

Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a specified amount of ceftriaxone (typically 30 µg) is placed on the agar surface.

-

Incubation: The plate is incubated under the same conditions as the broth microdilution method.

-

Measurement and Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as susceptible, intermediate, or resistant according to the interpretive criteria published by CLSI or EUCAST.[1]

Workflow for in vitro susceptibility testing.

Conclusion

Ceftriaxone sodium maintains a potent and broad in vitro antibacterial spectrum against many common Gram-positive and Gram-negative pathogens. The standardized methodologies for susceptibility testing, as outlined by CLSI and EUCAST, are essential for the accurate determination of its activity and for guiding appropriate clinical use. Continuous surveillance of the in vitro spectrum of ceftriaxone is crucial for monitoring the emergence of resistance and ensuring its continued efficacy in the treatment of bacterial infections.

References

- 1. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Ceftriaxone - Wikipedia [en.wikipedia.org]

- 4. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The in vitro antibacterial activity of ceftriaxone in comparison with nine other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of Broad-Spectrum Cephalosporins against Nonmeningeal Isolates of Streptococcus pneumoniae: MIC Interpretation Using NCCLS M100-S12 Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vitro Ceftriaxone Susceptibility in Methicillin-Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of ceftriaxone on Pseudomonas aeruginosa and Staphylococcus aureus in broth, serum, and in combination with human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide to the Chemical Properties and Solubility of Ceftriaxone Sodium for Researchers

This technical guide provides a comprehensive overview of the core chemical properties and solubility of ceftriaxone (B1232239) sodium, tailored for researchers, scientists, and professionals in drug development. This document collates critical data into structured tables, outlines detailed experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of this widely used third-generation cephalosporin (B10832234) antibiotic.

Core Chemical Properties

Ceftriaxone sodium is a sterile, semi-synthetic, broad-spectrum antibiotic.[1] It is typically available as a disodium (B8443419) salt in various hydrated forms, most commonly as a hemiheptahydrate.[2][3][4][5] The presence of water molecules in its crystalline structure is crucial to consider when determining its molecular weight and for quantitative analyses. The anhydrous form has a molecular weight of approximately 598.56 g/mol , while the more common disodium salt hemiheptahydrate has a molecular weight of about 661.60 g/mol .[6] this compound appears as a white to yellowish-orange crystalline powder.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula (Anhydrous) | C₁₈H₁₆N₈Na₂O₇S₃ | [7] |

| Molecular Weight (Anhydrous) | 598.56 g/mol | [8] |

| Molecular Formula (Hemihydrate) | C₁₈H₁₆N₈Na₂O₇S₃ • 3.5H₂O | [1][3][5] |

| Molecular Weight (Hemihydrate) | 661.60 g/mol | [2][3][4] |

| Appearance | White to yellowish-orange crystalline powder | [1][5] |

| pKa | ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH) | [9] |

| pH (1% aqueous solution) | Approximately 6.7 | [1] |

| Melting Point | >155°C (decomposes) | [10] |

Solubility Profile

This compound is readily soluble in water.[1] Its solubility in other solvents varies, being sparingly soluble in methanol (B129727) and very slightly soluble in ethanol (B145695).[1] The solubility is also pH-dependent, a critical factor for in vitro and in vivo studies.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | References |

| Water | Readily soluble, ~40 g/100 mL | 25°C | [1][11] |

| Methanol | Sparingly soluble | Not Specified | [1] |

| Ethanol | Very slightly soluble | Not Specified | [1] |

| DMSO | 100 mg/mL | Not Specified | [12] |

| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [13] |

| Acetone (B3395972) | Insoluble | Not Specified | [14][15] |

| Formamide | Soluble | Not Specified | [14][15] |

| N,N-Dimethylformamide | Soluble | Not Specified | [14][15] |

The solubility in pure solvents at temperatures between 278 K and 318 K increases in the following order: acetone < ethanol < N,N-dimethylformamide < methanol < formamide.[14][15] In water-alcohol mixtures, the solubility of this compound increases with temperature but decreases as the concentration of the organic solvent (ethanol or methanol) increases.[15]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To determine the concentration of this compound in a given sample. This method is crucial for solubility studies, stability testing, and pharmacokinetic analysis.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a buffer solution and an organic solvent. For example, a mixture of 0.1 M phosphate (B84403) buffer (pH 7.0) and acetonitrile (B52724) in a specific ratio (e.g., 90:10 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[10]

-

Standard Solution Preparation: A stock solution of a known concentration of this compound reference standard is prepared in the mobile phase. A series of dilutions are then made to create calibration standards.

-

Sample Preparation: The sample containing this compound is diluted with the mobile phase to a concentration that falls within the range of the calibration standards. The solution should be filtered through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Analysis: The standard and sample solutions are injected into the HPLC system. The peak area of this compound is measured.

-

Quantification: A calibration curve is constructed by plotting the peak areas of the standard solutions against their known concentrations. The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent or buffer.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound powder into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate buffer pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The suspension should be continuously agitated.[16]

-

Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution by filtration (using a 0.22 µm syringe filter) or centrifugation at high speed. It is crucial to avoid any carryover of solid particles.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as the HPLC-UV method described above.

-

Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism of Action

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[17][18] This process involves the binding of the β-lactam ring of ceftriaxone to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[17][18] Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, ceftriaxone prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[19][20][21]

Mechanism of bacterial cell wall synthesis inhibition by ceftriaxone.

Neuroprotective Signaling Pathway

Beyond its antimicrobial activity, ceftriaxone has demonstrated neuroprotective effects. This is primarily attributed to its ability to increase the expression and activity of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is crucial for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity, a process implicated in various neurodegenerative diseases. The induction of GLT-1 expression by ceftriaxone is mediated through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Neuroprotective signaling pathway of ceftriaxone via GLT-1 upregulation.

Conclusion

This technical guide provides essential data and protocols for researchers working with this compound. A thorough understanding of its chemical properties, particularly its hydration state and solubility in various conditions, is fundamental for accurate and reproducible experimental design. The provided methodologies for quantification and solubility determination offer a solid foundation for laboratory work. Furthermore, the elucidation of its antibacterial and neuroprotective mechanisms of action at a molecular level opens avenues for further research into its therapeutic applications.

References

- 1. drugs.com [drugs.com]

- 2. This compound - Ceftriaxone disodium salt hemi(heptahydrate) [sigmaaldrich.com]

- 3. melford.co.uk [melford.co.uk]

- 4. Ceftriaxone disodium salt hemi(heptahydrate) | CymitQuimica [cymitquimica.com]

- 5. rpicorp.com [rpicorp.com]

- 6. allmpus.com [allmpus.com]

- 7. Ceftriaxone Disodium Salt | Axios Research [axios-research.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. toku-e.com [toku-e.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. Ceftriaxone - Wikipedia [en.wikipedia.org]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt [slideshare.net]

- 21. resources.biomol.com [resources.biomol.com]

An In-depth Technical Guide to the Molecular Structure and Activity of Ceftriaxone Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftriaxone (B1232239) sodium, a third-generation cephalosporin (B10832234) antibiotic, stands as a cornerstone in the therapeutic arsenal (B13267) against a wide array of bacterial infections. Its enduring efficacy is rooted in its unique molecular structure, which confers a broad spectrum of activity, favorable pharmacokinetic properties, and stability against many bacterial β-lactamases. This technical guide provides a comprehensive examination of the molecular and functional characteristics of ceftriaxone sodium. It delves into its intricate molecular structure and its direct correlation with its mechanism of action—the inhibition of bacterial cell wall synthesis. This is achieved through the targeted inactivation of penicillin-binding proteins (PBPs), leading to eventual cell lysis. This guide further presents quantitative data on its antimicrobial activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Molecular Structure of this compound

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic for intravenous or intramuscular administration.[1] The molecular formula of ceftriaxone is C₁₈H₁₈N₈O₇S₃, and its chemical name is (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7²-(Z)-(O-methyloxime), disodium (B8443419) salt, sesquaterhydrate.[2]

The core of the ceftriaxone molecule is the 7-aminocephalosporanic acid nucleus, which is characterized by a bicyclic ring system consisting of a β-lactam ring fused to a dihydrothiazine ring.[1] Key structural features that contribute to its potent antimicrobial activity and pharmacokinetic profile include:

-

The β-Lactam Ring: This four-membered cyclic amide is the pharmacophore responsible for the antibacterial activity of all β-lactam antibiotics. It mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to and inhibit the activity of penicillin-binding proteins (PBPs).[3]

-

2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl Side Chain at Position 7: This side chain enhances the antimicrobial spectrum, particularly against Gram-negative bacteria, and provides significant stability against hydrolysis by many β-lactamases. The methoxyimino group sterically hinders the approach of β-lactamase enzymes.[4]

-

A Thiotriazinedione Moiety at Position 3: This complex heterocyclic side chain contributes to the metabolic stability and long elimination half-life of ceftriaxone, which allows for once-daily dosing.[5]

The molecular structure of ceftriaxone is visually represented in the following diagram:

References

Ceftriaxone Sodium and Its Impact on Microglial Activation: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro effects of ceftriaxone (B1232239) sodium on microglial activation. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular pathways.

Core Findings: Ceftriaxone's Attenuation of Microglial Activation

Ceftriaxone, a third-generation cephalosporin (B10832234) antibiotic, has demonstrated significant neuroprotective properties beyond its antimicrobial functions. A substantial body of in-vitro research has focused on its ability to modulate microglial activation, a key process in neuroinflammation. Studies consistently show that ceftriaxone can suppress the pro-inflammatory phenotype of microglia, thereby reducing the release of neurotoxic mediators.[1][2]

One of the primary mechanisms of action is the upregulation of the glutamate (B1630785) transporter-1 (GLT-1), which is predominantly expressed in astrocytes but also influenced by microglia.[3][4][5][6] By enhancing glutamate uptake, ceftriaxone mitigates excitotoxicity, a major contributor to neuronal damage.[3][5] Furthermore, ceftriaxone has been shown to directly inhibit inflammatory signaling pathways within microglia, notably the NF-κB pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from key in-vitro studies on the effects of ceftriaxone on microglial cells.

Table 1: Effect of Ceftriaxone on Microglial Viability and Activation Markers

| Cell Line | Treatment | Concentration of Ceftriaxone | Outcome | Quantitative Result | Reference |

| BV2 | Ceftriaxone | 0-900 µM | Cell Viability | No significant toxicity observed up to 900 µM. | [1] |

| BV2 | LPS + Ceftriaxone | Not Specified | iNOS mRNA expression | Significant decrease compared to LPS alone. | [1] |

| BV2 | LPS + Ceftriaxone | Not Specified | COX-2 mRNA expression | Significant decrease compared to LPS alone. | [1] |

| BV2 | LPS + Ceftriaxone | Not Specified | iNOS protein expression | Significant decrease compared to LPS alone. | [1] |

| BV2 | LPS + Ceftriaxone | Not Specified | COX-2 protein expression | Significant decrease compared to LPS alone. | [1] |

| Primary Microglia | Poly I:C + Ceftriaxone | Not Specified | Microglial Area | Effectively mitigated Poly I:C-induced hypertrophy. | [3] |

Table 2: Effect of Ceftriaxone on Inflammatory Cytokine Production

| Cell Line | Treatment | Concentration of Ceftriaxone | Cytokine | Quantitative Result | Reference |

| Neuron-microglia-astrocyte co-culture | Poly I:C + Ceftriaxone | Not Specified | TNF-α | No significant change in secretion compared to Poly I:C alone. | [3] |

| Neuron-microglia-astrocyte co-culture | Poly I:C + Ceftriaxone | Not Specified | IL-6 | No significant change in secretion compared to Poly I:C alone. | [3] |

| Neuron-microglia-astrocyte co-culture | Poly I:C + Ceftriaxone | Not Specified | IL-10 | No significant change in secretion compared to Poly I:C alone. | [3] |

| APP/PS1 mouse microglia | Ceftriaxone | Not Specified | IL-6 content | Declined IL-6 content. | [7] |

Table 3: Effect of Ceftriaxone on Signaling Pathways and Other Molecules

| Cell Line | Treatment | Concentration of Ceftriaxone | Molecule/Pathway | Quantitative Result | Reference |

| BV2 | LPS + Ceftriaxone | Not Specified | p-NF-κB/p65 expression | Decreased expression compared to LPS alone. | [1] |

| BV2 | LPS + Ceftriaxone | Not Specified | SLC7A11 protein expression | Reversed the loss of expression induced by LPS. | [1] |

| BV2 | LPS + Ceftriaxone | Not Specified | GPX4 protein expression | Reversed the loss of expression induced by LPS. | [1] |

| Primary human fetal astrocytes | Ceftriaxone | Not Specified | EAAT2 transcription | Elevated through the NF-κB signaling pathway. | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Line: BV2 microglial cells are a commonly used immortalized murine cell line.[1] Primary microglia cultures are also utilized for their closer resemblance to in-vivo conditions.[3]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Induction of Activation: Microglial activation is frequently induced by treatment with Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1] A typical concentration is 1 µg/mL. Another viral mimic used is polyinosinic:polycytidylic acid (Poly I:C).[3]

-

Ceftriaxone Treatment: Ceftriaxone sodium is dissolved in sterile water or cell culture medium. Cells are often pre-treated with ceftriaxone for a specific duration (e.g., 24 hours) before the addition of the inflammatory stimulus.[1] Concentrations can range from the micromolar to low millimolar range.

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of ceftriaxone, a Cell Counting Kit-8 (CCK-8) assay is commonly employed.[1] This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product, which is directly proportional to the number of living cells.

-

Protocol:

-

Seed BV2 cells in a 96-well plate.

-

After 24 hours, treat the cells with varying concentrations of ceftriaxone (e.g., 0-900 µM) for 24 hours.[1]

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Principle: To quantify the mRNA expression levels of inflammatory markers such as iNOS and COX-2.[1]

-

Protocol:

-

Treat cells with LPS and/or ceftriaxone.

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

-

Western Blot Analysis

-

Principle: To detect and quantify the protein levels of key signaling molecules (e.g., p-NF-κB/p65, iNOS, COX-2, SLC7A11, GPX4).[1]

-

Protocol:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

Immunofluorescence Staining

-

Principle: To visualize the morphology of microglia and the localization of specific proteins.

-

Protocol:

-

Culture cells on glass coverslips.

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with a primary antibody against a microglial marker (e.g., Iba1).[3]

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope.

-

Quantify morphological changes, such as cell area, using image analysis software.[3]

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by ceftriaxone in microglia and a typical experimental workflow for in-vitro studies.

Caption: Ceftriaxone's Anti-inflammatory Signaling in Microglia.

References

- 1. Ceftriaxone affects ferroptosis and alleviates glial cell activation in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftriaxone pretreatment protects rats against cerebral ischemic injury by attenuating microglial activation-induced IL-1β expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftriaxone attenuates Poly I:C–induced neuroinflammation in vitro by modulating glutamate transport, synaptic integrity, and immunometabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftriaxone modulates uptake activity of glial glutamate transporter-1 against global brain ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ceftriaxone ameliorates hippocampal synapse loss by inhibiting microglial/macrophages activation in glial glutamate transporter-1 dependent manner in the APP/PS1 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ceftriaxone Sodium for Surgical Infection Prophylaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ceftriaxone (B1232239) sodium's role in surgical infection prophylaxis. It consolidates key data on its efficacy, outlines detailed experimental protocols, and visualizes complex biological and procedural pathways. The information is intended to support research and development efforts in the field of infectious disease and surgical care.

Efficacy of Ceftriaxone in Surgical Prophylaxis

Ceftriaxone has demonstrated significant efficacy in preventing postoperative infections. Multiple meta-analyses of randomized controlled trials have established its superiority or non-inferiority compared to other antibiotics.

Surgical Site Infections (SSIs)

A systematic review and meta-analysis of nine randomized controlled trials revealed a statistically significant reduction in SSIs with ceftriaxone prophylaxis. The infection rate in the ceftriaxone group was 3.41% compared to 6.9% in comparator groups[1]. Another comprehensive meta-analysis of 48 studies involving 17,565 patients found that 4.8% of patients in the ceftriaxone group developed an SSI, compared to 6.3% in the comparator group[2].

| Efficacy Outcome | Ceftriaxone Group | Comparator Group | Odds Ratio (95% CI) | p-value | Reference |

| Surgical Site Infection Rate | 53/1553 (3.41%) | 108/1565 (6.9%) | 0.47 (0.33-0.65) | <0.0001 | [1] |

| Surgical Site Infection Rate | 406/8458 (4.8%) | 525/8337 (6.3%) | 0.30 (log OR: -0.50 to -0.13) | <0.0001 | [2] |

| Surgical Site Infection Rate (vs. Cefazolin) | 2.33% | 2.37% | 0.97 (0.48-1.97) | >0.05 | [3] |

| Incisional SSI Rate (vs. Other Antibiotics) | - | - | 0.68 (0.53-0.7) | - | [4] |

Remote Infections

Ceftriaxone has also been shown to be effective in preventing remote postoperative infections, such as respiratory tract infections (RTIs) and urinary tract infections (UTIs).

| Efficacy Outcome | Ceftriaxone Group | Comparator Group | Odds Ratio (95% CI) | p-value | Reference |

| Respiratory Tract Infection Rate | 292/4858 (6.01%) | 369/4855 (7.6%) | -0.30 (log OR: -0.55 to -0.09) | 0.0013 | [2] |

| Urinary Tract Infection Rate | 2.2% | 3.74% | -0.54 (log OR: -1.18 to -0.16) | <0.0001 | [2] |

| Urinary Tract Infection Rate (vs. Other Antibiotics) | - | - | 0.52 (0.43-0.63) | - | [4] |

| Pneumonia Rate (vs. Other Antibiotics) | - | - | 0.66 (0.54-0.81) | - | [4] |

Pharmacokinetic Profile of Ceftriaxone

The pharmacokinetic properties of ceftriaxone, particularly its long elimination half-life, contribute to its suitability for surgical prophylaxis with a single preoperative dose.

| Pharmacokinetic Parameter | Value | Notes | Reference |

| Peak Plasma Concentration (1g IV) | 79 to 255 µg/mL | Dose-dependent | [5] |

| Peak Plasma Concentration (1g IM) | 81 µg/mL | - | [6] |

| Elimination Half-life | 5.8 to 8.7 hours | - | [7][8] |

| Apparent Volume of Distribution | 5.78 to 13.5 L | In healthy adults | [7][8] |

| Plasma Clearance | 0.58 to 1.45 L/hour | In healthy adults | [7][8] |

| Renal Clearance | 0.32 to 0.73 L/hour | - | [7][8] |

| Protein Binding | 85% to 95% | Concentration-dependent | [8][9] |

| Urinary Excretion (unchanged) | 33% to 67% | - | [7] |

Mechanism of Action and Resistance

Mechanism of Action

Ceftriaxone is a third-generation cephalosporin, a class of β-lactam antibiotics. Its bactericidal activity is achieved through the inhibition of bacterial cell wall synthesis. Specifically, the β-lactam moiety of ceftriaxone binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and bacterial death.[7][9][10]

Mechanisms of Resistance

Bacterial resistance to ceftriaxone can develop through several mechanisms:

-

Enzymatic Degradation: The production of β-lactamase enzymes, such as extended-spectrum β-lactamases (ESBLs), which hydrolyze the β-lactam ring of ceftriaxone, rendering it inactive.[7][8][11][12]

-

Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs) reduce the binding affinity of ceftriaxone, diminishing its inhibitory effect.[7][8][11]

-

Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, can limit the entry of ceftriaxone into the cell.[7][8]

-

Active Efflux: Bacteria may acquire or upregulate efflux pumps that actively transport ceftriaxone out of the cell before it can reach its target PBPs.

Experimental Protocols

Clinical Trial Workflow for Surgical Prophylaxis Evaluation

The evaluation of ceftriaxone for surgical prophylaxis typically follows a randomized controlled trial (RCT) design.

A typical protocol for such a trial would include:

-

Study Design: A prospective, randomized, double-blind, controlled trial.

-

Patient Population: Patients scheduled for specific types of surgery (e.g., clean-contaminated procedures) with defined inclusion and exclusion criteria.

-

Intervention: A single intravenous dose of ceftriaxone (e.g., 1-2 grams) administered 30-60 minutes before the surgical incision.

-

Control Group: Administration of a standard-of-care prophylactic antibiotic or a placebo.

-

Outcome Measures: The primary outcome is the incidence of surgical site infections within a defined postoperative period (e.g., 30 days), as defined by established criteria (e.g., CDC guidelines). Secondary outcomes may include the incidence of remote infections, adverse drug reactions, and length of hospital stay.

-